molecular formula C28H17N3Na2O9S3 B1236282 Azocarmine B CAS No. 25360-72-9

Azocarmine B

Cat. No.: B1236282
CAS No.: 25360-72-9
M. Wt: 681.6 g/mol
InChI Key: QZKHGYGBYOUFGK-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Azocarmine B is synthesized through a series of chemical reactions involving sulfonation and diazotization. The process typically starts with the sulfonation of benzene derivatives, followed by diazotization to introduce the azo group. The final step involves coupling the diazonium salt with a suitable aromatic amine to form the desired azo dye .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and diazotization reactions under controlled conditions. The reaction mixture is carefully monitored to ensure the correct pH and temperature, which are crucial for the formation of the desired product. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Azocarmine B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azocarmine B has a wide range of applications in scientific research:

Mechanism of Action

Azocarmine B exerts its effects primarily through its strong binding affinity to proteins and nucleic acids. The dye molecules interact with the cellular components, leading to a color change that highlights specific structures. This interaction is facilitated by the presence of sulfonic acid groups, which enhance the solubility and binding capacity of the dye .

Comparison with Similar Compounds

  • Azocarmine G
  • Aniline Blue
  • Crystal Violet
  • Methyl Blue

Comparison: Azocarmine B is unique due to its specific chemical structure, which provides a distinct red color and strong binding affinity to proteins and nucleic acids. Compared to other dyes like Aniline Blue and Crystal Violet, this compound offers better contrast and specificity in histological staining .

Properties

IUPAC Name

disodium;4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O9S3.2Na/c32-41(33,34)18-10-12-20-21(14-18)24(29-23-13-11-19(42(35,36)37)15-27(23)43(38,39)40)16-26-28(20)30-22-8-4-5-9-25(22)31(26)17-6-2-1-3-7-17;;/h1-16H,(H3,32,33,34,35,36,37,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKHGYGBYOUFGK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17N3Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948204
Record name Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25360-72-9
Record name Disodium 4-[(7-phenyl-3-sulfonatobenzo[a]phenazin-7-ium-5-yl)amino]benzene-1,3-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen 5-[(2,4-disulphonatophenyl)amino]-7-phenylsulphonatobenzo[a]phenazinium, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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